(Methoxymethyl)cyclopentane
Overview
Description
(Methoxymethyl)cyclopentane is an organic compound with the molecular formula C7H14O. It is a derivative of cyclopentane, where a methoxymethyl group is attached to the cyclopentane ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methoxymethyl)cyclopentane can be synthesized through several methods. One common approach involves the methylation of cyclopentanol. This reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of cyclopentanol to this compound .
Another method involves the addition of methanol to cyclopentene. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at elevated temperatures. This method is considered more sustainable as it does not produce by-products .
Industrial Production Methods
Industrial production of this compound often involves the continuous depolymerization and hydrogenation of dicyclopentadiene. The process is carried out under system pressures of 0.1 to 2.5 MPa and temperatures ranging from 160 to 400°C. Hydrogen gas and a diluting agent are used to facilitate the reactions, resulting in the formation of cyclopentadiene, which is then hydrogenated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
(Methoxymethyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of cyclopentanone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This reaction leads to the formation of cyclopentane derivatives.
Substitution: Substitution reactions involving this compound often use halogenating agents like chlorine or bromine. These reactions result in the formation of halogenated cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalyst; elevated temperatures and pressures.
Substitution: Chlorine, bromine; room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
(Methoxymethyl)cyclopentane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of (methoxymethyl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to elucidate the exact mechanisms and molecular targets of this compound .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with the formula C5H10.
Methylcyclopentane: A derivative of cyclopentane with a methyl group attached, formula C6H12.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group, formula C5H9OH.
Uniqueness
(Methoxymethyl)cyclopentane is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s reactivity and makes it suitable for specific applications in synthesis and research. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
methoxymethylcyclopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-8-6-7-4-2-3-5-7/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBRCTOMQAMINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612711 | |
Record name | (Methoxymethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2619-30-9 | |
Record name | (Methoxymethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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